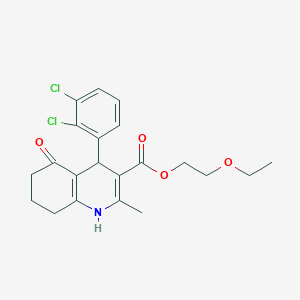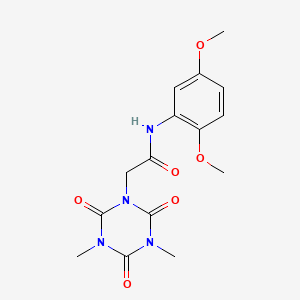![molecular formula C27H26FN3O2 B4935124 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4935124.png)
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione, also known as fipronil, is a broad-spectrum insecticide that has been widely used in agriculture and public health since its development in the 1990s. Its unique chemical structure and mode of action make it an effective tool for controlling a variety of insect pests, including fleas, ticks, ants, and cockroaches. In
Mecanismo De Acción
Fipronil acts as a GABA receptor antagonist, binding to the receptor and preventing the uptake of chloride ions into neurons. This leads to hyperexcitation of the nervous system and ultimately results in paralysis and death of the insect. Fipronil is also known to affect the glutamate-gated chloride channels in insects, which further enhances its insecticidal activity.
Biochemical and physiological effects
Fipronil has been shown to have a range of biochemical and physiological effects on insects. It can disrupt the normal functioning of the nervous system, interfere with the synthesis of chitin, and affect the metabolism of lipids and carbohydrates. Fipronil has also been shown to have effects on the endocrine system, including the disruption of hormone levels and the inhibition of the enzyme acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fipronil has several advantages as an insecticide for use in laboratory experiments. It has a broad spectrum of activity, making it effective against a range of insect pests. It is also relatively stable and has a long residual activity, which makes it useful for controlling pests over an extended period of time. However, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione can be expensive and may have limitations in certain applications, such as in studies of insecticide resistance where alternative compounds may be more appropriate.
Direcciones Futuras
There are several future directions for research on 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione. Another area of research is the investigation of the effects of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione on non-target organisms, including beneficial insects and other wildlife. Finally, there is a need for further research into the mechanisms of insecticide resistance and the development of new strategies for controlling resistant pests.
Conclusion
In conclusion, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione is a highly effective insecticide that has been widely used in agriculture and public health for over two decades. Its unique chemical structure and mode of action make it a valuable tool for controlling a range of insect pests. However, there is still much to learn about the biochemical and physiological effects of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione, as well as its potential impact on non-target organisms. Further research is needed to fully understand the advantages and limitations of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione and to develop new strategies for controlling insect pests.
Métodos De Síntesis
Fipronil is synthesized from 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfonyl)pyrazole, which is reacted with diphenylmethylpiperazine in the presence of a palladium catalyst to yield the intermediate 3-[4-(diphenylmethyl)-1-piperazinyl]-5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)pyrazole. This intermediate is then reacted with 2-fluorobenzaldehyde and sodium hydride to produce 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione.
Aplicaciones Científicas De Investigación
Fipronil has been extensively studied for its insecticidal properties and has been used in a wide range of scientific research applications. It has been used to study the effects of insecticides on non-target organisms, including honeybees, earthworms, and aquatic invertebrates. Fipronil has also been used to investigate the mechanisms of insecticide resistance in pests such as the German cockroach and the diamondback moth.
Propiedades
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2/c28-22-13-7-8-14-23(22)31-25(32)19-24(27(31)33)29-15-17-30(18-16-29)26(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,24,26H,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEJBMNRSOWFDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC=C3F)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,4-dimethoxybenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B4935054.png)
![3-(4-chlorophenyl)-2-ethyl-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4935062.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4935067.png)

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4935076.png)
![N-[5-(4-tert-butylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4935083.png)
methanone](/img/structure/B4935085.png)
![6-methyl-8-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4935100.png)
![2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B4935106.png)
![propyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4935117.png)
![N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B4935132.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935139.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B4935155.png)